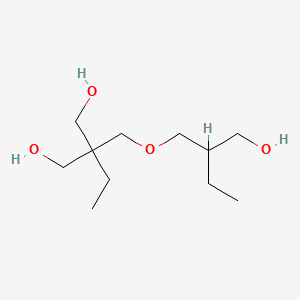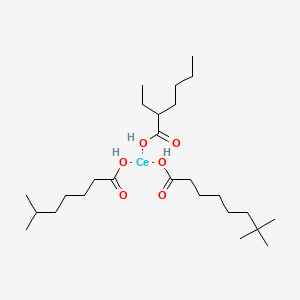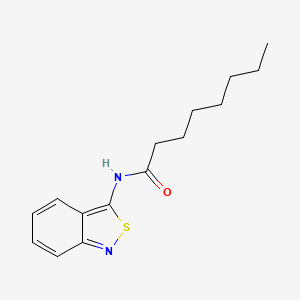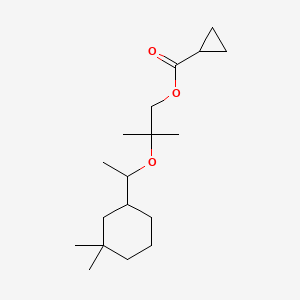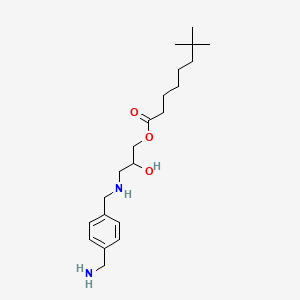
3-(((4-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((4-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. This compound features a unique structure that includes an aminomethyl group, a hydroxypropyl group, and a neodecanoate ester, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Aminomethyl Intermediate: The initial step involves the reaction of 4-(aminomethyl)benzylamine with a suitable aldehyde or ketone to form the aminomethyl intermediate.
Hydroxypropylation: The aminomethyl intermediate is then reacted with an epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.
Esterification: The final step involves the esterification of the hydroxypropyl intermediate with neodecanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps, such as distillation, crystallization, or chromatography, are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-(((4-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxypropyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of the hydroxypropyl group
Substitution: Formation of new aminomethyl derivatives
科学的研究の応用
3-(((4-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Industrial Chemistry: The compound can be used in the production of specialty chemicals, such as surfactants, lubricants, and polymer additives.
作用機序
The mechanism of action of 3-(((4-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxypropyl and aminomethyl groups can form hydrogen bonds and electrostatic interactions with the target, while the neodecanoate ester may enhance lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)phenyl derivatives: Compounds with similar aminomethyl groups but different substituents on the phenyl ring.
Hydroxypropyl derivatives: Compounds with hydroxypropyl groups but different ester or amine functionalities.
Neodecanoate esters: Compounds with neodecanoate esters but different amine or alcohol groups.
Uniqueness
3-(((4-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both aminomethyl and hydroxypropyl groups allows for diverse chemical modifications, while the neodecanoate ester enhances its lipophilicity and potential for membrane interactions.
特性
CAS番号 |
93843-16-4 |
|---|---|
分子式 |
C21H36N2O3 |
分子量 |
364.5 g/mol |
IUPAC名 |
[3-[[4-(aminomethyl)phenyl]methylamino]-2-hydroxypropyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/C21H36N2O3/c1-21(2,3)12-6-4-5-7-20(25)26-16-19(24)15-23-14-18-10-8-17(13-22)9-11-18/h8-11,19,23-24H,4-7,12-16,22H2,1-3H3 |
InChIキー |
MTYKLOAVGCLBLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCCCCC(=O)OCC(CNCC1=CC=C(C=C1)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


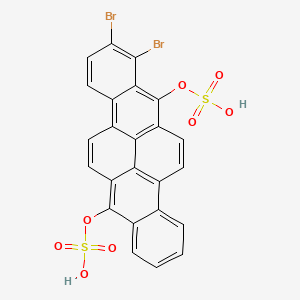

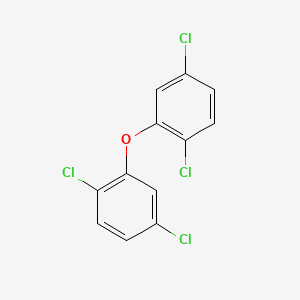
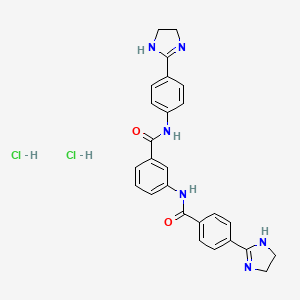
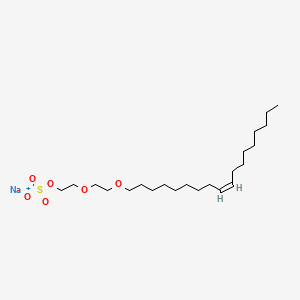


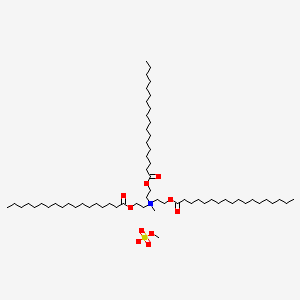
![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
